3-(Bromomethyl)piperidine hydrobromide
CAS No.: 1187851-01-9
Cat. No.: VC8213697
Molecular Formula: C6H13Br2N
Molecular Weight: 258.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187851-01-9 |
|---|---|
| Molecular Formula | C6H13Br2N |
| Molecular Weight | 258.98 |
| IUPAC Name | 3-(bromomethyl)piperidine;hydrobromide |
| Standard InChI | InChI=1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H |
| Standard InChI Key | BFQUYJZHUSUEFH-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CBr.Br |
| Canonical SMILES | C1CC(CNC1)CBr.Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-(bromomethyl)piperidine hydrobromide, reflecting the bromomethyl substituent at the third carbon of the piperidine ring and the hydrobromic acid salt form. Its molecular formula, C₆H₁₃Br₂N, was confirmed through high-resolution mass spectrometry. The hydrobromide salt enhances stability, facilitating handling and storage compared to the free base.
Structural Characterization
The compound’s structure comprises a six-membered piperidine ring with a bromomethyl (-CH₂Br) group at the 3-position. X-ray crystallography of analogous brominated piperidines reveals chair conformations with axial or equatorial substituent orientations depending on steric and electronic factors . The bromine atom’s electronegativity induces partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack—a property exploited in synthetic applications.
Synthesis and Reactivity
Reactivity Profile
The bromomethyl group acts as an electrophilic site, participating in:
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Nucleophilic Substitution: Displacement of bromide by amines, alkoxides, or thiols.
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Conjugate Additions: Michael additions with α,β-unsaturated carbonyl compounds, as demonstrated in the synthesis of 3-[2-(bromomethyl)piperidin-1-yl]propanoates .
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Cyclization Reactions: Intramolecular alkylation to form nitrogen-containing heterocycles like indolizidines .
Physicochemical Properties
Experimental data for 3-(bromomethyl)piperidine hydrobromide remain limited, but inferences from analogous compounds suggest:
Applications in Organic Synthesis
Indolizidine Alkaloid Synthesis
A landmark application involves the synthesis of 2-(methoxycarbonyl)indolizidine (8), a bicyclic alkaloid precursor. Treatment of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate (3a) with lithium diisopropylamide (LDA) induces intramolecular cyclization via enolate intermediate 7, yielding 8 as a 45:55 diastereomeric mixture . Subsequent reduction with lithium aluminium hydride (LiAlH₄) affords 2-(hydroxymethyl)indolizidine (9), showcasing the compound’s utility in constructing complex nitrogen heterocycles .
Functionalized Propanoate Derivatives
Conjugate addition of 3-(bromomethyl)piperidine hydrobromide to alkyl acrylates (e.g., methyl acrylate) in the presence of triethylamine produces 3-[2-(bromomethyl)piperidin-1-yl]propanoates (3a–d) . These esters serve as versatile intermediates for further functionalization, including hydrolysis to carboxylic acids or reduction to alcohols.
Analytical Characterization
Spectroscopic Data
While direct spectral data for 3-(bromomethyl)piperidine hydrobromide are unavailable, related compounds provide benchmarks:
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¹H NMR (270 MHz, CDCl₃): Peaks at δ 1.20–1.76 (piperidine CH₂), 2.42–2.57 (N-CH₂), and 3.33–3.57 (Br-CH₂) .
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IR (NaCl): C-Br stretch near 500–600 cm⁻¹; N-H stretch at ~3300 cm⁻¹ .
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for purity assessment, with retention times varying by column and mobile phase .
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